Product packaging for L-Alanyl-L-alanyl-L-prolyl-L-glutamic acid(Cat. No.:CAS No. 654067-61-5)

L-Alanyl-L-alanyl-L-prolyl-L-glutamic acid

Cat. No.: B12907945
CAS No.: 654067-61-5
M. Wt: 386.40 g/mol
InChI Key: KLMOURUYALLFTQ-NAKRPEOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Alanyl-L-alanyl-L-prolyl-L-glutamic acid is a synthetic tetrapeptide provided strictly for research use only. It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. While specific studies on this exact sequence are not readily available, its structure suggests significant research potential. The presence of two alanine residues may contribute to metabolic stability, while the glutamic acid moiety is known to be a key substrate for glutamic acid-specific proteases, enzymes important in various biological processes . The proline residue can introduce structural turns, influencing the peptide's conformation and interaction with biological targets. In vitro, research-grade peptides like this can serve as valuable tools for studying enzyme kinetics, peptide stability, and transport mechanisms. Similar di- and tri-peptides are extensively utilized in bioprocess development to enhance the stability and solubility of key amino acids in cell culture media, thereby improving cell growth and protein production yields . This tetrapeptide is manufactured to high purity standards, ensuring consistency and reliability for your investigative applications in biochemistry and cell biology. Researchers are encouraged to characterize the peptide fully for their specific experimental conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26N4O7 B12907945 L-Alanyl-L-alanyl-L-prolyl-L-glutamic acid CAS No. 654067-61-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

654067-61-5

Molecular Formula

C16H26N4O7

Molecular Weight

386.40 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C16H26N4O7/c1-8(17)13(23)18-9(2)15(25)20-7-3-4-11(20)14(24)19-10(16(26)27)5-6-12(21)22/h8-11H,3-7,17H2,1-2H3,(H,18,23)(H,19,24)(H,21,22)(H,26,27)/t8-,9-,10-,11-/m0/s1

InChI Key

KLMOURUYALLFTQ-NAKRPEOUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)N

Origin of Product

United States

Methodologies for the Chemical and Enzymatic Synthesis of L Alanyl L Alanyl L Prolyl L Glutamic Acid

Solution-Phase Peptide Synthesis (LPPS) Methodologies

Solution-phase peptide synthesis (LPPS), also known as liquid-phase synthesis, is the classical method of peptide synthesis where all reactions are carried out in a homogeneous solution. youtube.com While often more labor-intensive than SPPS due to the need for purification after each step, LPPS is highly scalable and allows for the purification and characterization of intermediate fragments. nih.gov

For the synthesis of L-Alanyl-L-alanyl-L-prolyl-L-glutamic acid, a segment condensation strategy can be employed. This involves the synthesis of smaller peptide fragments, which are then coupled together to form the final tetrapeptide. nih.govresearchgate.net For example, the dipeptides L-Alanyl-L-alanine and L-Prolyl-L-glutamic acid could be synthesized separately, protected, and then coupled.

A possible convergent synthesis route:

Fragment 1 Synthesis: Boc-Ala-Ala-OH

Fragment 2 Synthesis: H-Pro-Glu(OBzl)-OMe

Fragment Condensation: The two fragments are coupled using a reagent like DCC/HOBt or T3P® to form Boc-Ala-Ala-Pro-Glu(OBzl)-OMe. mdpi.com

Final Deprotection: The Boc, benzyl (B1604629) (Bzl), and methyl (OMe) ester protecting groups are removed in subsequent steps to yield the final tetrapeptide.

This approach can be advantageous in minimizing cumulative errors that can occur in a linear, stepwise synthesis. slideshare.net However, the coupling of peptide fragments carries a higher risk of racemization at the C-terminal amino acid of the activating fragment. The use of coupling reagents known to suppress racemization is crucial.

In LPPS, a carefully planned orthogonal protecting group strategy is essential for success. springernature.com Orthogonal protecting groups are those that can be removed under distinct chemical conditions without affecting other protecting groups present in the molecule. iris-biotech.debiosynth.com This allows for the selective deprotection of specific functional groups at different stages of the synthesis.

For the synthesis of this compound, a combination of protecting groups could be used:

Nα-protection: The Fmoc group (base-labile) or the Boc group (acid-labile) can be used for temporary protection of the N-terminus during chain elongation. peptide.com The Benzyloxycarbonyl (Z or Cbz) group, which is removable by hydrogenolysis, is also commonly used in solution-phase synthesis. peptide.com

Side-chain protection (Glutamic Acid): The γ-carboxyl group of glutamic acid can be protected as a benzyl ester (Bzl), which is stable to the conditions used for Boc removal (TFA) and Fmoc removal (piperidine) but can be cleaved by catalytic hydrogenation. peptide.com Alternatively, a tert-butyl (tBu) ester can be used, which is stable to base and hydrogenolysis but cleaved by strong acid.

C-terminal protection: The C-terminal carboxylic acid is often protected as a methyl (Me) or ethyl (Et) ester, which can be saponified (hydrolyzed with base), or as a benzyl (Bzl) ester, which can be removed by hydrogenolysis.

This orthogonality allows for the construction of protected peptide fragments that can be selectively deprotected at either the N- or C-terminus before being coupled together. sigmaaldrich.com For example, a fragment like Z-Ala-Ala-OH can be coupled with H-Pro-Glu(OtBu)-OBzl, where the Z and OBzl groups can be removed simultaneously by hydrogenolysis in the final step, leaving the tBu group to be removed by acid.

Protecting GroupAbbreviationCleavage ConditionTypical UseOrthogonal To
9-fluorenylmethyloxycarbonyl FmocBase (e.g., Piperidine)Nα-AmineAcid-labile (Boc, tBu), Hydrogenolysis (Z, Bzl)
tert-butyloxycarbonyl BocAcid (e.g., TFA)Nα-AmineBase-labile (Fmoc), Hydrogenolysis (Z, Bzl)
Benzyloxycarbonyl Z or CbzCatalytic HydrogenolysisNα-AmineAcid-labile (Boc, tBu), Base-labile (Fmoc)
tert-butyl ester OtBuAcid (e.g., TFA)Side-chain/C-terminusBase-labile (Fmoc), Hydrogenolysis (Z, Bzl)
Benzyl ester OBzlCatalytic HydrogenolysisSide-chain/C-terminusAcid-labile (Boc, tBu), Base-labile (Fmoc)

Enzymatic Synthesis of this compound

Enzymatic peptide synthesis offers a green and highly selective alternative to traditional chemical methods, operating under mild conditions and minimizing the need for extensive protecting group strategies.

The formation of peptide bonds is catalyzed by enzymes, most notably by the ribosome's peptidyl transferase center during natural protein synthesis. researchgate.net In biotechnological applications, proteases or peptide ligases are employed to catalyze the formation of the three distinct peptide bonds in this compound: Ala-Ala, Ala-Pro, and Pro-Glu.

The process can be controlled either thermodynamically or kinetically. nih.gov

Thermodynamically controlled synthesis: This approach involves shifting the reaction equilibrium from hydrolysis toward synthesis. It can be applied with various proteases but often requires high substrate concentrations or product precipitation to achieve viable yields. nih.gov

Kinetically controlled synthesis: This method utilizes activated acyl donors (e.g., amino acid esters or amides) and is generally faster and more efficient. frontiersin.org The enzyme forms an acyl-enzyme intermediate, which is then attacked by the amino group of the nucleophile (the incoming amino acid or peptide) to form the new peptide bond. nih.gov This process competes with hydrolysis, where water acts as the nucleophile.

For the synthesis of the target tetrapeptide, a stepwise approach would be employed, sequentially adding each amino acid. For instance, the synthesis could start with the formation of a Prolyl-Glutamic acid dipeptide, followed by the addition of Alanine (B10760859), and finally another Alanine. The choice of enzyme is critical and depends on its specificity for the amino acids involved in each coupling step.

The success of enzymatic synthesis hinges on the enzyme's substrate specificity, which dictates its ability to recognize and bind to specific amino acid residues at its active site. The active site is composed of subsites (S and S') that accommodate the amino acid residues of the substrates (P and P'). nih.govnih.gov

The synthesis of this compound presents specific challenges and considerations due to its sequence:

Ala-Pro Linkage: The formation of a peptide bond where proline is the C-terminal residue (P1 position) is a significant step. Proline-specific endopeptidases (PSEs) are ideal candidates for this reaction. For example, the PSE from Flavobacterium meningosepticum shows a clear preference for Proline in the S1 subsite, but importantly, it also accepts Alanine, making it potentially suitable for this synthesis. frontiersin.org

Pro-Glu Linkage: The cleavage and, conversely, the formation of a bond C-terminal to a proline residue (the Pro-Glu bond) is catalyzed by a class of enzymes known as post-proline cleaving enzymes (PPCEs). acs.org Enzymes like Aspergillus niger prolyl endopeptidase (AnPEP) and neprosin preferentially cleave after proline and alanine residues, suggesting their potential utility in forming the Pro-Glu bond in a kinetically controlled synthesis. nih.gov Prolylcarboxypeptidase (PRCP) also demonstrates a preference for cleaving C-terminal amino acids linked to proline. nih.gov

Ala-Ala Linkage: The formation of the N-terminal alanyl-alanine bond is less specific, and various proteases could potentially catalyze this step. Papain, for instance, has been used for the polymerization of L-alanine. nih.gov

The table below summarizes enzyme classes that could be relevant for the synthesis of this tetrapeptide based on their known specificities.

Enzyme ClassExample EnzymeSourceRelevant Specificity for SynthesisCitation
Proline-Specific Endopeptidase (PSE) PSEFlavobacterium meningosepticumFavors Proline at S1, also accepts Alanine. Useful for Ala-Pro bond formation. frontiersin.org
Post-Proline Cleaving Enzyme (PPCE) Prolyl Endopeptidase (AnPEP)Aspergillus nigerCleaves C-terminal to Proline and Alanine. Useful for Pro-Glu bond formation. nih.gov
Serine Carboxypeptidase Prolylcarboxypeptidase (PRCP)Human/MouseCleaves C-terminal amino acids linked to Proline. Potentially useful for Pro-Glu bond formation. nih.gov
Cysteine Protease PapainCarica papayaBroad specificity, used for poly(L-alanine) synthesis. Useful for Ala-Ala bond formation. nih.gov

Advanced and Emerging Synthetic Techniques for this compound

To overcome the limitations of traditional synthesis methods, advanced techniques are being developed to improve efficiency, yield, and purity.

Microwave-Assisted Peptide Synthesis (MAPS) has become a valuable tool in solid-phase peptide synthesis (SPPS). frontiersin.org By using microwave energy, the reaction mixture is heated directly and rapidly, which significantly accelerates both the coupling and deprotection steps in the SPPS cycle. nih.govnih.gov This technology is particularly effective for synthesizing "difficult" sequences, such as those prone to aggregation or containing sterically hindered amino acids like proline. nih.gov

The table below illustrates a typical comparison of reaction times for SPPS steps with and without microwave assistance.

SPPS StepConventional Method (Room Temp)Microwave-Assisted Method (MAPS)
Fmoc-Deprotection 15 - 30 minutes3 - 5 minutes
Amino Acid Coupling 30 - 120 minutes5 - 10 minutes

This acceleration allows for the rapid production of peptides, making MAPS a highly attractive method for producing tetrapeptides like the one in focus. frontiersin.orgnih.gov

A potential chemoenzymatic strategy for this compound could involve:

Chemical Synthesis of Fragments: The dipeptides Ala-Ala and Pro-Glu could be synthesized separately using efficient chemical methods like SPPS. For instance, the synthesis of peptides containing glutamic acid has been well-established in SPPS protocols.

Enzymatic Ligation: The two dipeptide fragments could then be joined together using a specific ligase or protease. An enzyme with specificity for the P1 Alanine and P1' Proline would be required to ligate the (Ala-Ala) acyl donor to the (Pro-Glu) nucleophile. This step leverages the enzyme's stereoselectivity to ensure the formation of the correct peptide bond without racemization, a common risk in chemical fragment condensation. nih.gov

This approach harnesses the efficiency of chemical synthesis for building simple blocks and the precision of enzymes for the crucial, and often challenging, fragment joining step. researchgate.net

Conformational Analysis and Structural Elucidation of L Alanyl L Alanyl L Prolyl L Glutamic Acid

Spectroscopic Techniques for Conformational Characterization.researchgate.netcreative-proteomics.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for L-Alanyl-L-alanyl-L-prolyl-L-glutamic Acid Solution Conformations.researchgate.netcreative-proteomics.comacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides in solution, offering insights that are often difficult to obtain through other methods like X-ray crystallography. nih.gov It provides data on the connectivity of atoms and their spatial proximities, which are essential for building a detailed structural model. nmims.edu

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to elucidate the structure of this compound. nih.gov

1D ¹H NMR: The initial 1D proton NMR spectrum provides a fundamental overview of the proton environments within the peptide. nmims.edu However, due to the number of protons in the tetrapeptide, significant peak overlap can occur, necessitating 2D experiments for complete assignment. nmims.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, typically over two to three bonds. libretexts.orgslideshare.net For the tetrapeptide, COSY spectra would reveal correlations between the alpha-proton (Hα) and beta-protons (Hβ) within each amino acid residue, as well as between the amide proton (NH) and the Hα of the same residue (except for Proline, which lacks an amide proton). uzh.chduke.edu

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. uzh.ch For instance, a cross-peak between an amide proton and other protons in the same amino acid side chain can be observed, aiding in the identification of the amino acid type. uzh.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a crucial experiment for determining the spatial proximity of protons, irrespective of whether they are connected by bonds. libretexts.org The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing distance constraints for structure calculation. uzh.ch For this compound, NOESY would reveal through-space interactions between protons on different residues, which are critical for defining the peptide's fold. duke.edu

HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): These experiments establish correlations between protons and directly attached (HMQC) or more distant (HMBC) heteronuclei, such as ¹³C and ¹⁵N. While natural abundance experiments are possible, isotopic labeling with ¹³C and/or ¹⁵N significantly enhances sensitivity and provides more detailed information. creative-proteomics.com HMBC is particularly useful for linking different spin systems together by identifying long-range proton-carbon correlations.

A representative table of expected NMR correlations for the tetrapeptide is provided below.

Experiment Observed Correlation Type Example in this compound
COSY Through-bond (2-3 bonds) H-H couplingAla1 Hα ↔ Ala1 Hβ; Ala2 NH ↔ Ala2 Hα; Pro3 Hα ↔ Pro3 Hβ; Glu4 NH ↔ Glu4 Hα
TOCSY H-H correlations within a spin systemAla1 NH ↔ Ala1 Hα, Hβ; Glu4 NH ↔ Glu4 Hα, Hβ, Hγ
NOESY Through-space H-H proximity (< 5 Å)Ala1 Hα ↔ Ala2 NH; Ala2 Hα ↔ Pro3 Hδ; Pro3 Hα ↔ Glu4 NH
HMBC Long-range (2-3 bonds) H-C couplingAla1 Hα ↔ Ala1 C'; Ala2 NH ↔ Ala1 C'

The precise chemical shifts of protons and carbons in an NMR spectrum are highly sensitive to the local chemical environment and conformation. researchgate.netillinois.edu

Chemical Shift Deviation: By comparing the observed chemical shifts of the Hα protons to "random coil" values (the chemical shifts expected for an unstructured peptide), one can infer the presence of secondary structural elements. nih.gov For instance, upfield shifts (lower ppm values) of Hα protons are often indicative of helical conformations, while downfield shifts can suggest a more extended or β-sheet-like structure. acs.org The chemical shifts of Cα and Cβ carbons are also sensitive to the backbone dihedral angles (φ and ψ). researchgate.net

Coupling Constants: The magnitude of the three-bond coupling constant between the amide proton and the alpha-proton (³J(HN,Hα)) provides information about the backbone dihedral angle φ. The Karplus equation relates the value of this coupling constant to the torsion angle.

Below is a table summarizing how chemical shift data can be interpreted.

Parameter Structural Information
Hα Chemical Shift Deviation from random coil values can indicate secondary structure (e.g., helix, sheet). nih.gov
Cα and Cβ Chemical Shifts Sensitive to backbone dihedral angles (φ, ψ). researchgate.net
³J(HN,Hα) Coupling Constant Provides information on the backbone dihedral angle φ via the Karplus relationship.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment of this compound.researchgate.netcreative-proteomics.comgfpp.frspringernature.com

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides and proteins in solution. creative-proteomics.comnih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide bonds in different secondary structures (α-helix, β-sheet, random coil) give rise to characteristic CD spectra in the far-UV region (typically 190-250 nm). creative-proteomics.com

For this compound, the CD spectrum would provide an estimate of the relative proportions of different secondary structural elements.

An α-helical conformation is characterized by a strong positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.

A β-sheet structure typically shows a negative band around 218 nm and a positive band near 195 nm. researchgate.net

A random coil or unordered conformation usually exhibits a strong negative band below 200 nm. nih.gov

The presence of the proline residue, known as a "helix breaker," and the short length of the peptide may result in a spectrum indicative of a disordered or turn-like structure rather than a well-defined α-helix or β-sheet. nih.gov The CD spectrum of a related tripeptide, (L-tyrosyl-L-alanyl-L-glutamyl), showed a positive band at 227 nm, deviating from typical helical or sheet spectra. nih.govias.ac.in

The following table outlines the characteristic CD spectral features for common secondary structures.

Secondary Structure Wavelength (nm) and Sign of Cotton Effect
α-HelixPositive band ~192 nm; Negative bands ~208 nm and ~222 nm
β-SheetNegative band ~218 nm; Positive band ~195 nm. researchgate.net
Random CoilStrong negative band <200 nm. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for this compound Structural Insights.acs.orgresearchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of the peptide bonds and side chains. nih.govnih.gov These techniques are sensitive to the peptide's secondary structure and hydrogen bonding patterns. nih.govumich.edu

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation is measured. youtube.com The most informative bands for peptide secondary structure are the Amide I and Amide II bands. researchgate.net

The Amide I band (1600-1700 cm⁻¹) arises mainly from the C=O stretching vibration of the peptide backbone. researchgate.net Its frequency is sensitive to hydrogen bonding and conformation. Bands in the range of 1650-1660 cm⁻¹ are generally associated with α-helices, while those between 1620-1640 cm⁻¹ and 1690-1700 cm⁻¹ are characteristic of β-sheets. researchgate.net

The Amide II band (1480-1575 cm⁻¹) results from a coupling of the N-H in-plane bending and C-N stretching vibrations. researchgate.net

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light and provides complementary information to FT-IR. youtube.com The Amide I and Amide III bands are particularly useful. The Amide I band appears in a similar region to FT-IR. The Amide III band (1250-1350 cm⁻¹) is more complex but also sensitive to backbone conformation.

For this compound, analysis of these bands would reveal details about its local conformational preferences and any intramolecular hydrogen bonds. For example, the vibrational spectra of L-proline and L-glutamine have been extensively studied, providing a basis for interpreting the spectrum of the tetrapeptide. researchgate.netsid.ir

The table below shows the typical frequency ranges for the Amide I band in FT-IR and Raman spectroscopy for different secondary structures.

Secondary Structure Amide I Frequency Range (cm⁻¹)
α-Helix1650 - 1660. researchgate.net
β-Sheet1620 - 1640 and 1690-1700. researchgate.net
Unordered1640 - 1650. researchgate.net

X-ray Crystallography for Solid-State Structure Determination of this compound.acs.orgresearchgate.net

While NMR provides the structure in solution, X-ray crystallography determines the precise atomic arrangement of a molecule in its crystalline solid state. This technique requires the growth of a single, high-quality crystal of the peptide. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map and, ultimately, the three-dimensional structure of the molecule.

Should a crystal structure of this compound be determined, it would provide highly accurate bond lengths, bond angles, and torsion angles, offering a static snapshot of a low-energy conformation of the peptide.

Computational Approaches in this compound Conformational Studies

Computational methods are indispensable for characterizing the vast conformational space available to peptides. For this compound, a combination of molecular dynamics simulations, Monte Carlo methods, and quantum mechanical calculations can provide a comprehensive understanding of its structural preferences and electronic properties.

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the time evolution of a peptide's conformation, providing detailed information about its flexibility, dominant structural motifs, and interactions with its environment, such as a solvent. nih.govnih.gov

For this compound, MD simulations would typically be performed in an explicit solvent, such as water, to mimic physiological conditions. The choice of a force field is a critical aspect of setting up an MD simulation. Force fields are sets of empirical energy functions and parameters that describe the potential energy of a system of particles. nih.govnih.gov Commonly used force fields for peptide and protein simulations include AMBER, CHARMM, GROMOS, and OPLS. nih.govnih.govacs.org The selection of a particular force field can influence the simulation results, especially for flexible peptides. acs.org For instance, polarizable force fields like the Drude model are being developed to better account for electronic polarization effects, which can be significant for charged residues like glutamic acid. nih.govstackexchange.com

A typical MD simulation of this compound would involve the following steps:

System Setup: The peptide structure would be built and placed in a simulation box filled with water molecules. Ions would be added to neutralize the system and to represent a specific salt concentration.

Minimization: The energy of the initial system would be minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system would be gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable density.

Production Run: Once equilibrated, the simulation would be run for an extended period (nanoseconds to microseconds) to sample the conformational space of the peptide.

Analysis of the MD trajectory can provide a wealth of information, including:

Root Mean Square Fluctuation (RMSF): To identify flexible and rigid regions of the peptide. The alanine (B10760859) residues are expected to show higher fluctuations compared to the constrained proline residue.

Ramachandran Plots: To analyze the distribution of backbone dihedral angles (φ and ψ) for each residue. nih.gov The proline residue will have a restricted φ angle due to its cyclic side chain. nih.gov

Hydrogen Bond Analysis: To identify persistent intramolecular hydrogen bonds that stabilize specific conformations, such as β-turns. The presence of the Pro-Glu sequence might favor the formation of specific turn structures.

Solvent Accessible Surface Area (SASA): To understand the exposure of different parts of the peptide to the solvent. uni-miskolc.hu

Table 1: Representative Parameters for an MD Simulation of this compound

ParameterValue/ChoiceRationale
Force Field AMBERff14SB, CHARMM36mWidely used and validated for protein and peptide simulations. acs.org
Water Model TIP3P, SPC/EStandard explicit water models compatible with the chosen force fields.
Simulation Box Cubic or RectangularTo contain the peptide and solvent.
Temperature 300 KTo approximate physiological temperature.
Pressure 1 atmTo approximate physiological pressure.
Simulation Time 100 ns - 1 µsTo adequately sample the conformational landscape. Longer simulations can capture slower conformational changes like proline cis-trans isomerization. nih.gov

Monte Carlo (MC) methods offer an alternative approach to exploring the conformational space of a molecule. uiuc.edunih.gov Instead of integrating equations of motion, MC simulations generate a series of conformations by making random changes to the coordinates of the atoms. uiuc.edu Each new conformation is then accepted or rejected based on a probability criterion, typically the Metropolis criterion, which depends on the change in the system's energy. nih.gov

MC methods are particularly useful for overcoming energy barriers and sampling a wider range of conformations than might be accessible in a standard MD simulation of the same length. nih.govpnas.org For a peptide like this compound, with multiple rotatable bonds, MC simulations can efficiently explore the different possible arrangements of the side chains and the peptide backbone. uiuc.edu

Different types of MC moves can be employed to enhance sampling efficiency:

Local moves: Small random displacements of a single atom or a small group of atoms.

Collective moves: Coordinated movements of a larger part of the molecule, such as the rotation of a side chain or a segment of the backbone.

Biased sampling: Techniques like umbrella sampling or metadynamics can be combined with MC to enhance sampling of specific regions of the conformational space, such as the transition between different secondary structures.

A key advantage of some MC approaches is the ability to directly calculate thermodynamic properties like free energies. nih.gov The output of an MC simulation is a collection of conformations and their corresponding energies, which can be used to construct a Boltzmann-weighted ensemble of structures. This ensemble provides a statistical representation of the peptide's conformational preferences at a given temperature.

Table 2: Comparison of MD and MC Methods for this compound Studies

FeatureMolecular Dynamics (MD)Monte Carlo (MC)
Core Principle Solves Newton's equations of motion.Generates random conformational changes.
Time Dependence Provides a time-dependent trajectory.Does not inherently represent the time evolution.
Energy Barriers Can get trapped in local energy minima.Can more easily cross energy barriers. nih.govpnas.org
Sampling Explores conformational space along a trajectory.Can sample disconnected regions of conformational space.
Thermodynamics Requires advanced techniques to calculate free energies.Can be more straightforward to calculate thermodynamic properties. nih.gov

Quantum mechanical (QM) calculations, based on solving the Schrödinger equation, provide the most accurate description of the electronic structure and energetics of a molecule. nih.gov While computationally expensive for large systems, QM methods are invaluable for understanding the intrinsic properties of peptides, such as the relative energies of different conformers, the nature of chemical bonds, and the distribution of electronic charge. nih.govnih.gov

For this compound, QM calculations can be used to:

Optimize the geometry of different conformers: To find the most stable three-dimensional structures.

Calculate the relative energies of conformers: To determine the energetic preference for different backbone and side-chain arrangements. This is crucial for understanding the conformational propensities of the Ala-Pro and Pro-Glu linkages. nih.gov

Analyze the electronic properties: Such as the molecular electrostatic potential, which reveals the distribution of positive and negative charge on the molecular surface and is important for intermolecular interactions.

Investigate intramolecular interactions: Such as the strength of hydrogen bonds and the nature of the peptide bond itself. QM calculations have shown that the peptide bond can exhibit small deviations from planarity. nih.gov

Due to the computational cost, it is often impractical to perform QM calculations on the entire solvated peptide. A common approach is to use a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) method. In this approach, the most critical part of the system, such as the peptide itself or a specific region of interest, is treated with QM, while the surrounding solvent is treated with a less computationally demanding MM force field.

The choice of QM method and basis set is crucial for obtaining accurate results.

Methods: Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, offer a good balance of accuracy and computational cost for peptide systems. nih.govnih.gov Higher-level methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) can provide even greater accuracy but are significantly more expensive. nih.gov

Basis Sets: A basis set is a set of mathematical functions used to represent the electronic wave function. wikipedia.org Pople-style basis sets like 6-31G* or correlation-consistent basis sets like cc-pVDZ are commonly used for peptides. wikipedia.orgtechconnect.org Larger basis sets generally provide more accurate results but at a higher computational cost.

Table 3: Hierarchy of Computational Methods for Peptide Analysis

MethodLevel of TheoryPrimary Application for this compound
Molecular Mechanics (MM) ClassicalLarge-scale conformational sampling in solution (MD and MC).
Semi-empirical QM Approximate QMRapid estimation of electronic properties and geometries.
Ab initio QM (DFT, MP2, etc.) First-principles QMAccurate calculation of conformer energies, electronic structure, and bonding. nih.govnih.govarxiv.org
QM/MM HybridHigh-accuracy treatment of the peptide in a solvated environment.

Investigation of Biological Mechanisms and Molecular Interactions of L Alanyl L Alanyl L Prolyl L Glutamic Acid

Modulation of Cellular Signaling Pathways by L-Alanyl-L-alanyl-L-prolyl-L-glutamic Acid

Specific studies on how this compound modulates cellular signaling pathways have not been identified. However, the biological activity of peptides is often linked to their ability to interact with various cellular receptors and influence signaling cascades. clinisciences.com Many tetrapeptides are known to be biologically active and can affect signaling pathways within cells, making them a subject of interest in pharmacology. clinisciences.com

The constituent amino acids of this tetrapeptide are known to be involved in cellular signaling:

L-Glutamic acid is a primary excitatory neurotransmitter in the vertebrate nervous system, acting on both ionotropic and metabotropic receptors. wikipedia.org Its role in synaptic plasticity is crucial for cognitive functions like learning and memory. wikipedia.org

L-Alanine can influence the synthesis and metabolism of neurotransmitters such as glutamate (B1630785). acs.org

L-Proline also functions as a neuromodulator in the brain. mdpi.com

The dipeptide L-alanyl-L-glutamine, which shares components with the subject peptide, has been studied for its role in signaling, particularly its effects on the mTOR pathway, which is a central regulator of cell growth. taylorandfrancis.com

This compound as a Molecular Probe in Biochemical Research

The specific use of this compound as a molecular probe in biochemical research is not documented. Generally, tetrapeptides can serve as valuable research tools. clinisciences.com Due to their relative simplicity compared to larger proteins, they are sometimes used as models to study protein folding and interactions. clinisciences.com Their ability to be synthesized and modified allows for the creation of probes to investigate biological systems. For example, tetrapeptides have been used to study enzyme mechanisms and to develop inhibitors. wikipedia.org

Interactions of this compound with Enzymes and Receptors

There is no specific information on the interactions of this compound with specific enzymes or receptors. However, the proline residue in a peptide chain confers unique structural constraints and can significantly influence its susceptibility to cleavage by proteases. nih.gov Several peptidases specifically target proline-containing peptide bonds. nih.gov

The constituent amino acids are known to interact with various enzymes and receptors:

L-Glutamic acid 's function as a neurotransmitter is mediated by its binding to glutamate receptors like NMDA and AMPA receptors. wikipedia.org

The enzyme L-amino acid α-ligase can synthesize various dipeptides, including alanyl-alanine, but its activity towards producing alanyl-glutamic acid has been noted as negative in some contexts. nih.gov

Influence of this compound on Protein Synthesis and Metabolism Pathways

The direct influence of this compound on protein synthesis and metabolism is an uninvestigated area. However, its constituent amino acids are central to these processes.

L-Alanine and L-Glutamic acid are key compounds in cellular metabolism. acs.orgkoreascience.kr Alanine (B10760859) is synthesized from pyruvate (B1213749) and is involved in the glucose-alanine cycle, which transports nitrogen from muscles to the liver. acs.org Glutamate is crucial for the disposal of excess nitrogen from the body. wikipedia.org

Studies on the dipeptide L-alanyl-L-glutamine have shown that its administration can lead to a decrease in whole-body proteolysis and leucine (B10760876) oxidation, suggesting an influence on protein metabolism. nih.govnih.gov

Table 1: Known Metabolic Roles of Constituent Amino Acids

Amino Acid Key Metabolic Functions
L-Alanine Involved in the glucose-alanine cycle for nitrogen transport; can be synthesized from pyruvate. acs.org
L-Proline Can be synthesized from L-glutamate; its metabolism is important for avoiding conditions like hyperprolinemia. mdpi.com

| L-Glutamic acid | Key compound in cellular metabolism, involved in transamination reactions and nitrogen disposal. wikipedia.org |

Structural Activity Relationship (SAR) Studies of this compound Analogues

Specific Structure-Activity Relationship (SAR) studies for analogues of this compound are not available. SAR studies are crucial for understanding how the structure of a peptide affects its biological activity.

The presence of a proline residue is known to be significant in the structural and biological properties of peptides. nih.gov The unique cyclic structure of proline restricts the peptide backbone's conformation. koreascience.kr The ability to create various proline derivatives allows researchers to finely tune the structure and function of peptides for applications in materials science and medicine. nih.gov For example, incorporating modified proline residues can enhance the stability or activity of a peptide. nih.gov

SAR studies on other proline-containing peptides have been conducted to develop novel therapeutic agents. For instance, research on peptidomimetics of H-Gly-Pro-Glu-OH (GPE) has explored their anti-inflammatory and anticancer properties. nih.gov

Enzymatic Degradation and Stability of L Alanyl L Alanyl L Prolyl L Glutamic Acid

Characterization of Peptide Bond Hydrolysis in L-Alanyl-L-alanyl-L-prolyl-L-glutamic Acid

The hydrolysis of a peptide bond is a chemical reaction that involves the breaking of the bond between two amino acids through the addition of a water molecule. longdom.org This process, which is the reverse of peptide bond formation, results in the cleavage of the polypeptide chain. longdom.org The peptide bond itself is a type of amide bond, possessing a planar structure due to resonance, which confers a partial double-bond character and restricts rotation. longdom.org

In the context of this compound, there are three peptide bonds:

Ala-Ala bond: Linking the first and second L-alanine residues.

Ala-Pro bond: Linking the second L-alanine and the L-proline residue.

Pro-Glu bond: Linking the L-proline and the L-glutamic acid residue.

The susceptibility of these bonds to hydrolysis can be influenced by the nature of the adjacent amino acid residues. For instance, the presence of a proline residue can significantly impact the rate of peptide bond formation and, by extension, its hydrolysis. researchgate.net The peptide bond preceding a proline residue (Ala-Pro in this case) is often a target for specific enzymes known as prolyl peptidases. researchgate.net

Furthermore, the glutamic acid residue at the C-terminus can also be a point of specific cleavage. Methods exist for the site-specific hydrolysis of peptide bonds at glutamic acid under neutral aqueous conditions, which involves the formation of a pyroglutamyl imide moiety that activates the backbone amide chain for cleavage. nih.gov

Identification of Specific Peptidases Involved in this compound Degradation

The degradation of peptides in biological systems is primarily carried out by a class of enzymes called peptidases or proteases. longdom.org These can be broadly categorized into aminopeptidases, which cleave amino acids from the N-terminus, and endopeptidases, which cleave within the peptide chain.

Aminopeptidases are enzymes that catalyze the removal of amino acids from the N-terminus of peptides and proteins. A prominent example is membrane alanyl aminopeptidase (B13392206) (mAAP), also known as aminopeptidase N. nih.gov This enzyme exhibits broad substrate specificity, removing N-terminal amino acids from a wide range of oligopeptides. nih.gov Given that this compound has an N-terminal alanine (B10760859), it is a potential substrate for mAAP. nih.gov This enzyme is abundant in the brush border membranes of the small intestine and kidney, where it plays a role in the final stages of protein digestion and the catabolism of peptides. nih.gov The activity of alanyl-aminopeptidase has been observed to be significantly lower in the cerebrospinal fluid of Alzheimer's patients. nih.gov

The general action of an aminopeptidase on the subject peptide would be the sequential cleavage of the N-terminal L-alanine residues.

Endopeptidases are enzymes that break peptide bonds within a protein or peptide chain. The presence of proline and glutamic acid in this compound makes it a potential target for specific endopeptidases.

Prolyl Endopeptidases: These enzymes are specific for cleaving peptide bonds on the C-terminal side of proline residues. researchgate.netnih.gov Therefore, a prolyl endopeptidase could potentially cleave the Ala-Pro bond in the tetrapeptide. Enzymes like neprosin and Aspergillus niger prolyl endopeptidase (AnPEP) are known to cleave after proline and alanine residues. nih.gov

Glutamyl Endopeptidases: Certain peptidases exhibit specificity for glutamic acid residues. For instance, some proteases are known to cleave at the peptidyl-glutamyl bond. researchgate.net Additionally, γ-d-glutamyl-l-diamino acid endopeptidases, a family of cysteine peptidases, recognize and cleave peptides containing a γ-d-Glu moiety, though the stereochemistry and linkage in the subject peptide are different. nih.gov

The combined action of these peptidases could lead to the breakdown of this compound into smaller peptides and individual amino acids.

Kinetic Studies of this compound Degradation

The degradation of L-alanyl-L-glutamine in aqueous solution follows pseudo-first-order kinetics. nih.gov This degradation involves both the cleavage of the peptide bond and the deamination of the amide group in the glutamine side chain. nih.gov The rate of degradation is influenced by the N-terminal amino acid. nih.gov

In a study evaluating the intravenous administration of L-alanyl-L-glutamine in healthy individuals, the dipeptide was rapidly cleared from the plasma with an elimination half-life of approximately 3.8 minutes. nih.gov This rapid clearance was accompanied by an equimolar increase in the constituent amino acids, indicating swift and complete hydrolysis. nih.gov

The following table summarizes the kinetic parameters for the degradation of a related dipeptide, L-alanyl-L-glutamine.

ParameterValueReference
Elimination Half-Life (in vivo) 3.8 ± 0.5 min nih.gov
Degradation Kinetics (in vitro) Pseudo-first-order nih.gov
Activation Energy (at pH 6.0) 27.1 kcal mol⁻¹ nih.gov

This table presents data for L-alanyl-L-glutamine as a proxy for understanding the potential kinetics of this compound degradation.

Environmental and pH Influences on this compound Stability

The stability of peptides is significantly affected by environmental factors, particularly pH. The ionization state of the N-terminal amino group, the C-terminal carboxyl group, and the side chains of amino acids like glutamic acid are all pH-dependent.

For L-alanyl-L-glutamine, maximum stability is observed at a pH of approximately 6.0. nih.gov The pH-rate profile is consistent with specific acid-base catalysis and hydrolysis by water molecules. nih.gov

The solubility of L-glutamic acid, a component of the subject peptide, is highly dependent on pH, increasing significantly with a rise in pH. researchgate.net Studies on transmembrane helices containing glutamic acid have shown that the pKa values of glutamic acid residues can be influenced by their local environment within a lipid bilayer, with some buried residues showing little response to pH changes. nih.gov

The stability of copolypeptides containing L-glutamic acid, L-lysine, and L-alanine has been shown to be pH-dependent, with the α-helix content varying at different pH values. capes.gov.br This indicates that pH can induce conformational changes in peptides, which may in turn affect their susceptibility to enzymatic degradation.

The following table outlines the general effects of pH on the stability of related peptides and amino acids.

pH ConditionGeneral Effect on StabilityReference
Acidic (e.g., pH 3) Can catalyze peptide bond hydrolysis. libretexts.org Affects the helical content of glutamic acid-containing copolypeptides. capes.gov.br capes.gov.brlibretexts.org
Neutral (e.g., pH 6.0-7.5) Often the range of optimal stability for peptides like L-alanyl-L-glutamine. nih.gov Corresponds to the optimal pH for many aminopeptidases. nih.gov nih.govnih.gov
Alkaline (e.g., pH 8-12) Can catalyze peptide bond hydrolysis. libretexts.org Affects the helical content of glutamic acid-containing copolypeptides. capes.gov.br capes.gov.brlibretexts.org

Analytical Techniques for the Characterization and Purity Assessment of Synthetic L Alanyl L Alanyl L Prolyl L Glutamic Acid

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are fundamental for assessing the purity of L-Alanyl-L-alanyl-L-prolyl-L-glutamic acid. They separate the target peptide from a complex mixture of impurities that can arise during solid-phase peptide synthesis (SPPS) or storage. jpt.commolecularcloud.org The choice of method and conditions is tailored to the physicochemical properties of the peptide and potential impurities.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for analyzing the purity of synthetic peptides. researchgate.net The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (typically alkyl-silica based) and a polar mobile phase. For peptides, the mobile phase usually consists of an aqueous component and an organic modifier (like acetonitrile), with an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape and resolution. molecularcloud.orglcms.cz Detection is typically performed using UV absorbance at 210-220 nm, where the peptide bond absorbs light. molecularcloud.org

A typical HPLC method for this compound would involve a gradient elution, where the concentration of the organic solvent is increased over time to elute the peptide and more hydrophobic impurities.

Table 1: Illustrative HPLC Parameters for Purity Analysis

ParameterValue/Condition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% (v/v) Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 45% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 214 nm
Injection Volume 20 µL

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, which provides significant improvements in resolution, speed, and sensitivity compared to traditional HPLC. almacgroup.comwaters.com This enhanced resolution is particularly valuable for separating closely related impurities, such as diastereomers or other structural isomers, from the main peptide peak. almacgroup.com The higher efficiency of UPLC columns allows for faster analysis times without sacrificing separation quality. waters.com The principles of separation are the same as in HPLC, but the system is optimized to handle the higher backpressures generated by the smaller particles.

Table 2: Illustrative UPLC Parameters for Impurity Profiling

ParameterValue/Condition
Column C18, 2.1 x 100 mm, 1.7 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient 5% to 50% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 45 °C
Detection UV at 214 nm / MS-coupled
Injection Volume 5 µL

Mass Spectrometry (MS) for Molecular Weight and Sequence Verification of this compound

Mass spectrometry is an indispensable tool for the structural characterization of synthetic peptides. It provides precise molecular weight information and can be used to confirm the amino acid sequence. nih.govthermofisher.com

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like peptides. nih.gov When coupled with liquid chromatography (LC-ESI-MS), it allows for the direct mass analysis of eluting peaks. For this compound, ESI-MS would be used to confirm the molecular weight of the main peak, providing strong evidence of its identity. It can also identify impurities by their mass, revealing modifications such as incomplete deprotection or the presence of truncated sequences. researchgate.net Analysis is typically performed in positive ion mode, where the peptide is detected as a protonated molecular ion [M+H]⁺. nih.gov

Table 3: Typical ESI-MS Parameters for Peptide Characterization

ParameterValue/Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Gas Nitrogen
Desolvation Temp. 350 °C
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF)
Scan Range 100 - 1500 m/z

MALDI-TOF MS is another powerful technique for determining the molecular weight of peptides with high accuracy and sensitivity. technologynetworks.com In this method, the peptide is co-crystallized with a matrix material that absorbs laser energy. A laser pulse desorbs and ionizes the peptide, and its mass-to-charge ratio is determined by its time of flight to the detector. technologynetworks.com

For sequence verification, tandem mass spectrometry (MS/MS) is employed. youtube.com In a MALDI-TOF/TOF instrument, the parent ion corresponding to the peptide is isolated and then fragmented. The fragmentation pattern provides sequence information. The presence of a proline residue in the this compound sequence has a distinct effect on fragmentation, often leading to a dominant cleavage at the N-terminal side of the proline, resulting in a strong y-ion signal that is highly useful for sequencing. nih.govnih.gov

Table 4: Representative MALDI-TOF/TOF MS Parameters for Sequence Verification

ParameterValue/Condition
Instrument Mode Reflector Positive Ion
Matrix α-Cyano-4-hydroxycinnamic acid (CHCA)
Laser Nitrogen laser (337 nm)
Acceleration Voltage 20 kV
Fragmentation Mode Collision-Induced Dissociation (CID)
Collision Gas Argon
Data Acquisition MS and MS/MS (for selected precursor ion)

Quantitative Analysis of this compound in Complex Matrices

To determine the concentration of this compound in complex biological matrices such as plasma or cell culture media, a highly selective and sensitive method is required. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application. mdpi.comcreative-proteomics.com

The method typically involves protein precipitation from the plasma sample followed by solid-phase extraction (SPE) to remove interfering substances. nih.govspringernature.com The purified extract is then analyzed by LC-MS/MS. Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor-to-product ion transition for the target peptide is monitored. nih.gov A stable isotope-labeled version of the peptide is often used as an internal standard to ensure high accuracy and precision. nih.gov

Table 5: Example LC-MS/MS Parameters for Quantitative Analysis in Plasma

ParameterValue/Condition
Sample Preparation Protein precipitation (e.g., with acetonitrile) followed by Solid-Phase Extraction (SPE)
Chromatography UPLC (as per Table 2)
Mass Spectrometer Triple Quadrupole (QqQ)
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition Precursor Ion [M+H]⁺ → Product Ion (e.g., specific b- or y-ion)
Internal Standard Stable Isotope-Labeled this compound
Lower Limit of Quant. pg/mL to ng/mL range

Fluorescence Detection in this compound Quantification

Fluorescence spectroscopy is a highly sensitive technique that can be employed for the quantification of peptides. The intrinsic fluorescence of a peptide is dependent on the presence of aromatic amino acids such as tryptophan, tyrosine, or phenylalanine. However, this compound lacks these aromatic residues and therefore does not exhibit significant native fluorescence. Consequently, its quantification via fluorescence detection necessitates the introduction of a fluorescent label or tag.

This process, known as derivatization, involves chemically modifying the peptide with a fluorophore. Common derivatizing agents for peptides target primary amines, such as the N-terminal amine or the side chain of lysine (B10760008) residues. For this compound, the N-terminal L-Alanyl residue would be the primary site for such a reaction. Once derivatized, the peptide can be detected and quantified with high sensitivity and selectivity.

An alternative approach involves the use of a pre-labeled glutamic acid derivative during the solid-phase peptide synthesis. For instance, a commercially available analog, N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-glutamic acid 4-nitroanilide, incorporates a chromophore (p-nitroanilide) that can be colorimetrically or fluorometrically detected. This exemplifies how a modification to the glutamic acid moiety can facilitate detection.

The choice of fluorophore is critical and is based on factors such as the desired excitation and emission wavelengths, quantum yield, and the chemical environment of the peptide. The following table outlines representative examples of fluorescent labels that could be used for the derivatization of this compound.

Fluorescent LabelReactive GroupTypical Excitation (nm)Typical Emission (nm)
Dansyl ChloridePrimary Amines~335~518
Fluorescein Isothiocyanate (FITC)Primary Amines~495~519
o-Phthalaldehyde (OPA)Primary Amines~340~455

This table presents typical values; actual wavelengths may vary depending on the solvent and conjugation to the peptide.

The quantification is typically achieved by creating a calibration curve with known concentrations of the fluorescently labeled peptide standard. The fluorescence intensity of the unknown sample is then measured and its concentration is determined by interpolation from the calibration curve. This method is particularly advantageous for detecting trace amounts of the peptide in various matrices.

Integration of Analytical Techniques for Comprehensive this compound Characterization

A single analytical technique is insufficient for the complete characterization of a synthetic peptide like this compound. ijsra.netnih.gov A comprehensive understanding of its identity, purity, and structural integrity is achieved through the integration of multiple orthogonal methods. researchgate.net This approach is essential for identifying and quantifying potential impurities, which can include deletion sequences, insertion sequences, or incompletely deprotected species. nih.govresearchgate.net

The primary tool for assessing purity is often High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC). ijsra.netintertek.com This technique separates the target peptide from impurities based on hydrophobicity. The purity is determined by the relative area of the main peptide peak compared to the total area of all peaks in the chromatogram. For enhanced resolution and sensitivity, Ultra-Performance Liquid Chromatography (UPLC) may be employed. ijsra.netintertek.com

Mass Spectrometry (MS) is indispensable for confirming the molecular weight and primary sequence of the peptide. nih.govijsra.net When coupled with a liquid chromatography system (LC-MS), it provides a powerful tool for both separating and identifying the peptide and its impurities. nih.gov High-resolution mass spectrometry can provide highly accurate mass measurements, confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the peptide, and the resulting fragmentation pattern can be used to verify the amino acid sequence. youtube.com

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed information about the three-dimensional structure of the peptide in solution. ijsra.netintertek.com While often complex for larger proteins, for a small tetrapeptide, NMR can confirm the connectivity of the amino acid residues and provide insights into its conformational preferences.

The following table summarizes the integrated analytical workflow for the characterization of this compound.

Analytical TechniquePurposeInformation Obtained
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Purity Assessment and QuantificationRetention time, peak area (purity), separation of impurities.
Mass Spectrometry (MS)Identity ConfirmationMolecular weight of the intact peptide.
Tandem Mass Spectrometry (MS/MS)Sequence VerificationFragmentation pattern confirming the amino acid sequence.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural ElucidationConnectivity of atoms, conformational information.
Amino Acid Analysis (AAA)Compositional VerificationMolar ratios of the constituent amino acids.

The combination of these techniques provides a robust and comprehensive characterization of synthetic this compound, ensuring that the product meets the required specifications of identity, purity, and quality. researchgate.net This multi-faceted analytical approach is a cornerstone of modern peptide chemistry and pharmaceutical development. ijsra.net

Future Directions and Advanced Research Perspectives for L Alanyl L Alanyl L Prolyl L Glutamic Acid

Development of Novel L-Alanyl-L-alanyl-L-prolyl-L-glutamic Acid Analogues for Mechanistic Studies

The rational design and synthesis of analogues are a cornerstone of modern peptide research, aimed at elucidating structure-function relationships and improving molecular properties. For this compound, developing novel analogues is a critical next step to dissect its biological roles. The process involves systematically modifying the peptide's structure to probe how these changes affect its activity, stability, and interaction with biological targets.

One established approach is the substitution of constituent amino acids. nih.gov For instance, modifying the glutamic acid residue could clarify the importance of its acidic side chain for the peptide's function, a strategy successfully used in studying other peptides like GPE (glycyl-L-prolyl-L-glutamic acid). nih.gov Another advanced strategy involves incorporating non-standard amino acids, such as β-amino acids, to create peptidomimetics. nih.gov This modification can enhance in vivo stability and alter conformational dynamics, potentially leading to analogues with improved biological activity. nih.gov

Furthermore, conformational constraint is a powerful tool for creating potent and selective analogues. Techniques such as cyclization or "stapling" can lock the peptide into a specific three-dimensional shape. nih.govacs.org Intrastrand stapling, for example, can enforce a particular secondary structure, such as a β-sheet, which may be crucial for its biological interactions. acs.org The synthesis of such conformationally-defined analogues of this compound would provide invaluable tools for studying its binding to putative receptors and understanding the precise geometry required for its activity. These efforts are crucial for transforming a parent peptide into a highly specific molecular probe or a lead compound for further development. researchgate.net

Table 1: Strategies for Analogue Development

Strategy Description Primary Goal(s) Relevant Findings
Amino Acid Substitution Replacing one or more amino acids in the sequence with other natural or non-natural amino acids. Elucidate the role of specific residues; enhance receptor affinity or selectivity. Modifying the glutamate (B1630785) residue in GPE helped to understand its role in neuroprotective properties. nih.gov
Backbone Modification Altering the peptide backbone, for instance, by incorporating β-amino acids. Increase resistance to enzymatic degradation (proteolysis); enhance in vivo stability. A linear β-tetrapeptide was designed to mimic a larger peptide, resulting in significant inhibitory activity and potential for better tissue penetration. nih.gov
Conformational Constraint Introducing covalent bonds to restrict the peptide's flexibility, such as through cyclization or stapling. Stabilize a bioactive conformation; increase binding affinity and specificity; improve metabolic stability. Intrastrand stapling has been shown to stabilize β-sheet folds, which can promote specific biological activities like amyloid seeding. acs.org
N-Alkylation Adding an alkyl group to the amide nitrogen of the peptide backbone. Improve cell permeability and oral bioavailability; increase resistance to proteases. Studies on cyclic tetrapeptides have documented the impact of N-alkylation on synthetic success and resulting conformations. nih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing peptide research and offers powerful new avenues for investigating this compound. nih.govnih.gov These computational tools can rapidly analyze vast datasets to predict peptide properties, model interactions, and even design entirely new molecules with desired functions, significantly accelerating the research cycle. nih.govacs.org

For this tetrapeptide, ML models can be trained to predict its potential biological activities and physicochemical properties. nih.gov By leveraging existing databases of peptide sequences and their functions, algorithms such as Support Vector Machines (SVM) and Random Forests can identify patterns that link the Ala-Ala-Pro-Glu sequence to specific biological outcomes. nih.govarxiv.org Furthermore, advanced deep learning models like TPepPro are being developed specifically to predict peptide-protein interactions with high accuracy by analyzing both sequence and structural data. oup.com Applying such a model could generate a list of high-probability protein partners for this compound, guiding experimental validation.

Table 2: Applications of AI/ML in Peptide Research

AI/ML Model/Approach Application in Peptide Research Potential Use for this compound
Support Vector Machine (SVM) Classification and regression tasks, such as predicting peptide properties or bioactivity. acs.orgarxiv.org Predict aggregation propensity, solubility, or potential therapeutic classifications.
Deep Learning (e.g., TPepPro) Predicting peptide-protein interactions (PepPIs) with high accuracy using sequence and structural features. oup.com Identify and rank potential protein binding partners for targeted experimental studies.
Generative Models (GANs, VAEs) De novo design of novel peptide sequences with specific, optimized properties. nih.gov Generate novel analogues with enhanced stability, affinity, or novel functions.
AlphaFold / FragFold Predicting the 3D structure of proteins and how peptide fragments bind to them. youtube.com Model the interaction of the tetrapeptide with potential protein targets to guide analogue design for improved binding.

Advancements in High-Throughput Screening for this compound Related Interactions

High-throughput screening (HTS) provides the experimental power to test the interactions of this compound or its analogues against thousands of potential targets simultaneously. Modern HTS technologies have become increasingly sophisticated, allowing for rapid and cost-effective identification of binding partners and functional modulators. youtube.com

Peptide arrays are a direct and effective HTS method where a library of peptides is synthesized on a solid support and screened for binding to a labeled protein of interest. youtube.com To study this tetrapeptide, one could screen it against an array of thousands of human proteins to identify direct binding partners. Conversely, a library of analogues of this compound could be synthesized into an array and screened with a specific target protein to map the key residues for interaction. youtube.com

Other powerful HTS techniques include protein microarrays and bead-based assays like AlphaScreen. youtube.comnih.gov Protein microarrays allow for the screening of a peptide against a large collection of purified proteins immobilized on a chip, enabling broad profiling of its interaction landscape. nih.gov Advanced methods such as HTS by NMR spectroscopy can be used to screen large combinatorial libraries to identify peptide mimetics that disrupt specific protein-protein interactions, a strategy that could be employed to find functional contexts for this tetrapeptide. nih.gov Furthermore, massively parallel cell-based assays can functionally characterize the effect of thousands of peptides within a living system, providing a direct link between a peptide and a cellular phenotype. youtube.com Applying these HTS methodologies would be instrumental in mapping the interactome of this compound and discovering its biological functions.

Table 3: High-Throughput Screening (HTS) Technologies for Peptide Interaction Studies

HTS Technology Principle Throughput Application for this compound
Peptide Arrays A library of peptides is synthesized on a surface and probed with a labeled target protein to detect binding. youtube.com High (thousands of peptides) Identify key residues for binding by screening a library of its analogues against a known target.
Protein Microarrays Thousands of purified proteins are spotted onto a slide and incubated with a labeled peptide to identify protein-peptide interactions. nih.gov Very High (proteome-scale) Identify a comprehensive list of potential protein binding partners from across the human proteome.
HTS by NMR NMR spectroscopy is used to detect binding events between a target protein and compounds from a combinatorial library. nih.gov Medium to High Screen for analogues that disrupt a known protein-protein interaction, suggesting a mimetic function.
Cell-Based Assays Genetically encoded peptide libraries are expressed in cells, and changes in a measurable phenotype (e.g., cell growth) are monitored. youtube.com Massively Parallel Determine the functional effect of the tetrapeptide or its analogues in a complex biological system.

Interdisciplinary Research on this compound in Peptide Science

A comprehensive understanding of this compound can only be achieved through interdisciplinary collaboration, integrating knowledge and techniques from peptide science, systems biology, enzymology, and computational biology. Such an approach moves beyond studying the peptide in isolation to understanding its role within complex biological networks. nih.gov

From a systems biology perspective, bioactive peptides are not simple signaling molecules but are part of a complex "peptidome" that collectively regulates cellular metabolism and communication. nih.gov Research should aim to place this compound within these broader signaling networks. This involves using proteomics to identify how cellular protein expression changes in its presence and mapping its interactions within larger protein interaction networks. nih.gov

The fields of enzymology and plant biology also offer crucial insights. The sequence Ala-Ala-Pro-Glu has been identified as a cleavage site for a proteinase found in maize root. researchgate.netresearchgate.net This finding opens up a line of inquiry into the peptide's origin (e.g., as a product of protein degradation) and its potential role as a signaling molecule or metabolic intermediate in various organisms. Further research could explore its susceptibility to other proteases or its role in regulating enzymatic activity.

Finally, the convergence of peptide engineering with systems biology, as demonstrated in studies optimizing oral peptide delivery, showcases how interdisciplinary efforts can translate fundamental knowledge into practical applications. mdpi.com By combining chemical synthesis of analogues, computational modeling of interactions, and systems-level analysis of its effects, a holistic picture of the biological significance of this compound can be developed.

Table 4: Interdisciplinary Approaches for Peptide Research

Discipline Contribution to Peptide Science Relevance to this compound
Systems Biology Views peptides as components of complex signaling networks and the "peptidome". nih.gov Mapping the tetrapeptide's role in cellular pathways and its effect on the broader proteome.
Proteomics / Enzymology Identifies peptides derived from protein degradation and characterizes the enzymes that produce or degrade them. Investigating its origin as a protein fragment and its stability against various proteases. The known cleavage at this sequence by certain proteinases is a key starting point. researchgate.net
Chemical Biology Develops chemical tools (e.g., probes, stapled peptides) to study biological systems with molecular precision. acs.org Synthesizing labeled or conformationally locked analogues to probe its interactions and mechanism of action in living cells.
Computational Biology / Bioinformatics Uses algorithms and databases to predict peptide structure, function, and interactions. nih.govoup.com Integrating AI/ML for de novo design, interaction prediction, and guiding experimental research priorities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.